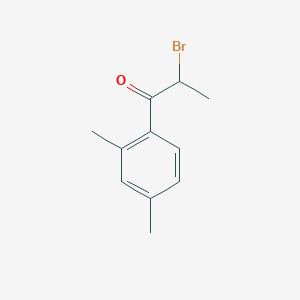

2-Bromo-1-(2,4-dimethylphenyl)propan-1-one

Description

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-1-(2,4-dimethylphenyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13BrO/c1-7-4-5-10(8(2)6-7)11(13)9(3)12/h4-6,9H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSXMVCFZLLFUSJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C(=O)C(C)Br)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategies for the Formation of 2 Bromo 1 2,4 Dimethylphenyl Propan 1 One

Precursor Synthesis and Functionalization Pathways for Arylpropanones

Synthesis of Substituted Propiophenones

The most direct and widely employed method for the synthesis of 1-(2,4-dimethylphenyl)propan-1-one is the Friedel-Crafts acylation of 1,3-dimethylbenzene (m-xylene). This reaction involves the introduction of a propanoyl group onto the aromatic ring using propanoyl chloride in the presence of a Lewis acid catalyst, most commonly aluminum chloride (AlCl₃).

The reaction proceeds via the formation of a highly electrophilic acylium ion from the reaction of propanoyl chloride with aluminum chloride. This acylium ion is then attacked by the electron-rich π-system of m-xylene. The substitution pattern is directed by the two methyl groups on the aromatic ring, which are activating and ortho-, para-directing. The acylation occurs predominantly at the 4-position, sterically the most accessible position that is also activated by both methyl groups, leading to the desired 1-(2,4-dimethylphenyl)propan-1-one.

| Reactants | Catalyst | Product |

|---|---|---|

| 1,3-Dimethylbenzene (m-Xylene) | Aluminum Chloride (AlCl₃) | 1-(2,4-dimethylphenyl)propan-1-one |

| Propanoyl Chloride |

The reaction is typically carried out in an inert solvent, and a subsequent aqueous workup is necessary to decompose the aluminum chloride complex and isolate the propiophenone (B1677668) product.

Preparation of Relevant Alkylated Aromatic Precursors

The primary aromatic precursor for the synthesis of 1-(2,4-dimethylphenyl)propan-1-one is 1,3-dimethylbenzene, commonly known as m-xylene. Commercially, xylenes are obtained from the catalytic reforming of petroleum. For laboratory purposes, while direct synthesis from benzene (B151609) is possible, it often leads to a mixture of ortho-, meta-, and para-isomers.

One of the classical methods to introduce methyl groups onto a benzene ring is the Friedel-Crafts alkylation. However, this method is prone to polyalkylation and rearrangements. A more controlled approach to obtaining specific xylene isomers can involve multi-step synthetic sequences. For instance, the disproportionation of toluene can yield a mixture of benzene and xylenes.

Industrially, processes exist for the selective production of specific xylene isomers. For example, toluene can be alkylated with methanol (B129727) to produce p-xylene selectively. While these industrial methods are highly optimized, for general laboratory access, m-xylene is typically sourced as a readily available starting material.

Bromination Techniques for α-Halo Ketone Synthesis Relevant to 2-Bromo-1-(2,4-dimethylphenyl)propan-1-one

The conversion of 1-(2,4-dimethylphenyl)propan-1-one to its α-bromo derivative is a critical step. This transformation, known as α-halogenation of a ketone, can be achieved through several methods, each with its own set of advantages and limitations.

Direct Bromination Methods

The most straightforward approach for the α-bromination of ketones is the direct use of molecular bromine (Br₂). This reaction is typically catalyzed by an acid, such as acetic acid or hydrobromic acid. The acid catalyzes the formation of the enol tautomer of the ketone, which is the nucleophilic species that attacks the electrophilic bromine molecule.

The mechanism involves the protonation of the carbonyl oxygen, followed by deprotonation at the α-carbon to form the enol. The electron-rich double bond of the enol then attacks a bromine molecule, leading to the formation of the α-bromo ketone and hydrogen bromide as a byproduct.

| Substrate | Reagent | Catalyst | Product |

|---|---|---|---|

| 1-(2,4-dimethylphenyl)propan-1-one | Bromine (Br₂) | Acetic Acid (CH₃COOH) | This compound |

It has been found that for some propiophenones, this reaction can also proceed in aqueous suspension, which can be advantageous from an environmental and practical standpoint. The reaction can be sensitive to conditions, and careful control of stoichiometry is often necessary to avoid di-bromination or other side reactions.

Alternative Halogenation Reagents and Conditions

Due to the hazardous nature of molecular bromine, a variety of alternative brominating agents have been developed and are frequently used for the α-bromination of ketones. One of the most common and user-friendly reagents is N-bromosuccinimide (NBS). NBS is a solid, crystalline compound that is easier and safer to handle than liquid bromine.

The reaction with NBS is often initiated by a radical initiator or by acid catalysis. In the presence of an acid catalyst, the mechanism is similar to that of direct bromination with Br₂, where the enol form of the ketone reacts with the electrophilic bromine provided by NBS. Photochemical methods using NBS under UV-vis irradiation have also been reported to be effective for the α-bromination of ketones, often proceeding under mild conditions without the need for a catalyst.

Another alternative is the use of pyridine hydrobromide perbromide, which is a solid complex of pyridine, hydrogen bromide, and bromine. This reagent is also considered safer to handle than liquid bromine and has been shown to be effective for the α-bromination of acetophenone derivatives.

| Substrate | Reagent | Conditions |

|---|---|---|

| 1-(2,4-dimethylphenyl)propan-1-one | N-Bromosuccinimide (NBS) | Acid catalyst or light |

| 1-(2,4-dimethylphenyl)propan-1-one | Pyridine hydrobromide perbromide | Acetic acid, heat |

Catalytic and Reagent-Controlled Approaches in the Formation of this compound

Modern synthetic chemistry often focuses on the development of catalytic and more selective methods to improve reaction efficiency and reduce waste. For the α-bromination of ketones, several catalytic systems have been explored.

Copper(II) bromide (CuBr₂) has been used as a brominating agent and catalyst for the α-bromination of propiophenone derivatives. In some instances, complexes of CuBr₂ with organic ligands have been employed to enhance reactivity and selectivity.

Furthermore, reagent-controlled methods aim to provide a more precise delivery of the brominating species. For example, the use of solid-supported reagents or ionic liquids as reaction media can offer advantages in terms of reaction control, workup, and reagent recycling. While specific catalytic methods for the bromination of 1-(2,4-dimethylphenyl)propan-1-one are not extensively detailed in the literature, the general principles of catalysis in α-halogenation are applicable. These approaches often aim to avoid the use of stoichiometric and hazardous reagents, aligning with the principles of green chemistry.

Comparative Analysis of Synthetic Efficiency and Selectivity for this compound Analogues

The synthesis of this compound and its analogues is typically achieved through the α-bromination of the corresponding propiophenone precursor, 1-(2,4-dimethylphenyl)propan-1-one. The efficiency and selectivity of this reaction are influenced by several factors, including the choice of brominating agent, reaction conditions, and the nature of substituents on the aromatic ring.

A common and effective method for the α-bromination of aryl ketones is the use of elemental bromine in a suitable solvent, often with an acid catalyst. For instance, the bromination of various substituted propiophenones can be carried out by treating the ketone with bromine in acetic acid. The reaction proceeds via an acid-catalyzed enolization of the ketone, followed by electrophilic attack of bromine on the enol intermediate. This method is generally effective for a range of substrates.

A study on the synthesis of bupropion analogues provides a general procedure for the α-bromination of substituted propiophenones. In this procedure, the respective propiophenone is dissolved in acetic acid, and a stoichiometric amount of bromine is added dropwise. The reaction mixture is stirred overnight, after which the acetic acid is removed under vacuum. The resulting residue is then worked up to isolate the α-bromoketone. While specific yields for a wide range of analogues are not provided in a single table, this methodology is presented as a general and effective route.

The electronic nature of the substituents on the aromatic ring plays a crucial role in the outcome of the bromination reaction. Electron-donating groups, such as the two methyl groups in the target compound, activate the aromatic ring. This can potentially lead to competitive electrophilic aromatic substitution (ring bromination) as a side reaction. However, by carefully controlling the reaction conditions, selective α-bromination of the side chain can be achieved. The acidic conditions of the bromine/acetic acid method favor the enolization required for side-chain bromination.

To illustrate the impact of substituents on the efficiency of α-bromination, data from the bromination of various acetophenone derivatives using pyridine hydrobromide perbromide as the brominating agent can be considered. Although these are acetophenone rather than propiophenone derivatives, the trends in reactivity and yield offer valuable insights into the electronic effects on the α-bromination of aromatic ketones. The reaction of various acetophenone derivatives with pyridine hydrobromide perbromide in acetic acid at 90°C for 3 hours with a 1.0:1.1 molar ratio of substrate to brominating agent has been studied. The results of this study are summarized in the interactive data table below.

| Substrate | Yield (%) |

| 4-Trifluoromethylacetophenone | 90 |

| 4-Trifluoromethoxyacetophenone | 88 |

| 4-Chloroacetophenone | 85 |

| 4-Bromoacetophenone | 82 |

| 4-Iodoacetophenone | 75 |

| 4-Phenylacetophenone | 66 |

This table is based on data from the bromination of acetophenone derivatives and is presented to illustrate the electronic effects of substituents on α-bromination yields.

The data indicates that electron-withdrawing groups on the aromatic ring generally lead to high yields of the α-bromo product. This is because these groups deactivate the aromatic ring towards electrophilic substitution, thus favoring the reaction on the side chain. For this compound, the presence of two electron-donating methyl groups would be expected to increase the electron density of the aromatic ring, potentially making it more susceptible to ring bromination. However, the steric hindrance from the ortho-methyl group and the propiophenone side chain can help to direct the bromination to the α-position of the carbonyl group.

Other brominating agents, such as N-bromosuccinimide (NBS) and copper(II) bromide, are also commonly employed for the α-bromination of ketones. NBS is often used under radical conditions for benzylic bromination, but it can also be used for the α-bromination of ketones under acid catalysis. Copper(II) bromide offers a milder alternative to elemental bromine and can be effective for substrates that are sensitive to harsher conditions. The choice of brominating agent can significantly impact the selectivity and yield of the desired product. For example, the use of copper(II) bromide is reported to be a clean and direct method for the selective bromination of ketones.

In a specific example of a related compound, 2-Bromo-2-methyl-1-[4-(methylsulfanyl)phenyl]propan-1-one was synthesized from the corresponding ketone by bromination with bromine and hydrogen peroxide in acetic acid, affording a yield of 77.3%. This demonstrates the utility of bromine-based methods for achieving high yields in the α-bromination of substituted propiophenones.

Chemical Reactivity and Mechanistic Investigations of 2 Bromo 1 2,4 Dimethylphenyl Propan 1 One

Reactions Involving the α-Bromo Ketone Moiety in 2-Bromo-1-(2,4-dimethylphenyl)propan-1-one

The reactivity of this compound is dominated by the electrophilic carbon bearing the bromine atom, which is positioned alpha to the carbonyl group. This structural feature is central to its utility in organic synthesis.

A fundamental reaction of α-bromo ketones is acid-catalyzed halogenation, which proceeds through an enol intermediate. libretexts.orglibretexts.org The rate of this reaction is typically dependent on the concentration of the ketone and the acid catalyst, but independent of the halogen concentration, indicating that the formation of the enol is the rate-determining step. libretexts.orgpressbooks.pub For this compound, the presence of the dimethylphenyl group can influence the stability and formation of the enol intermediate.

Furthermore, α-bromo ketones are valuable precursors for the synthesis of α,β-unsaturated ketones through dehydrobromination. libretexts.orglibretexts.org This elimination reaction is often carried out by treatment with a base, such as pyridine, and proceeds via an E2 mechanism. libretexts.orglibretexts.org This transformation introduces a carbon-carbon double bond conjugated to the carbonyl group, a common and useful motif in many organic molecules. libretexts.org The bromine atom in α-bromo ketones like 2-bromo-1-(4-hydroxy-3-methylphenyl)ethan-1-one (B3190413) can also be readily displaced by various nucleophiles, such as amines and thiols, in nucleophilic substitution reactions to form new carbon-heteroatom bonds.

Annulation Cascade Reactions Initiated by this compound Derivatives

Derivatives of this compound, belonging to the class of 2-bromo-1-arylpropan-1-ones, are key starting materials for constructing complex polycyclic structures through annulation cascade reactions. These reactions are highly efficient, often forming multiple new bonds in a single operation.

A significant advancement in the application of 2-bromo-1-arylpropan-1-ones is their use in copper-catalyzed [4+2] annulation cascades with terminal alkynes to synthesize substituted naphthalenones. acs.orgacs.orgnih.gov This methodology allows for the formation of three new carbon-carbon bonds in one pot. acs.orgnih.gov The reaction employs a copper catalyst, such as Cu(MeCN)₄PF₄, in conjunction with a ligand like 1,10-phenanthroline (B135089). acs.orgacs.orgnih.gov This process is highly efficient and provides direct access to the naphthalenone core, which is a structural motif present in various bioactive compounds. acs.org

| 2-Bromo-1-arylpropan-1-one (Aryl Group) | Alkyne | Product (Substituted Naphthalenone) | Yield (%) |

|---|---|---|---|

| Phenyl | Ethynylbenzene | 2-methyl-2,4-diphenylnaphthalen-1(2H)-one | 75 |

| 4-Methoxyphenyl | Ethynylbenzene | 4-phenyl-2-methyl-2-(4-methoxyphenyl)naphthalen-1(2H)-one | 78 |

| 4-Bromophenyl | Ethynylbenzene | 2-(4-bromophenyl)-2-methyl-4-phenylnaphthalen-1(2H)-one | 71 |

| 4-Chlorophenyl | Ethynylbenzene | 2-(4-chlorophenyl)-2-methyl-4-phenylnaphthalen-1(2H)-one | 68 |

| 4-Fluorophenyl | Ethynylbenzene | 2-(4-fluorophenyl)-2-methyl-4-phenylnaphthalen-1(2H)-one | 59 |

| 3-Methylphenyl | Ethynylbenzene | 2-methyl-4-phenyl-2-(m-tolyl)naphthalen-1(2H)-one | 63 |

| Phenyl | 4-Ethynyl-N,N-dimethylaniline | 4-(4-(dimethylamino)phenyl)-2-methyl-2-phenylnaphthalen-1(2H)-one | 65 |

| Phenyl | 1-ethynyl-4-methoxybenzene | 4-(4-methoxyphenyl)-2-methyl-2-phenylnaphthalen-1(2H)-one | 72 |

The mechanism of the copper-catalyzed annulation cascade is complex and involves the functionalization of both a C-Br bond and a C-H bond. acs.orgacs.org A proposed pathway begins with the formation of a Cu(II) species, which then undergoes oxidative addition to the alkyne. acs.org This is followed by cyclization and reductive elimination to form an intermediate that reacts with the α-bromo ketone to yield the final naphthalenone product. acs.org This tandem process highlights the ability of copper catalysts to mediate multiple, distinct bond-forming events in a single catalytic cycle. An alternative radical-based mechanism has also been proposed. acs.org In related copper-catalyzed annulation cascades, the process can involve a C-Br bond split, intramolecular cyclization, intermolecular [4+2] annulation, and an aryl C(sp²)–H functionalization cascade. nih.gov

The copper-catalyzed [4+2] annulation protocol exhibits broad substrate scope and excellent functional group tolerance. acs.orgacs.orgnih.gov A variety of substituents on both the 2-bromo-1-arylpropan-1-one and the terminal alkyne are well-tolerated. acs.org For the aryl ketone component, functional groups such as methoxy, methyl, bromo, chloro, and fluoro are compatible with the reaction conditions. acs.org Similarly, the aryl ring of the alkyne can bear both electron-donating and electron-withdrawing groups, including methyl, chloro, bromo, and acetyl moieties. acs.org This wide tolerance allows for the synthesis of a diverse library of substituted naphthalenones and provides opportunities for further chemical modification of the products. acs.org

Metal-Catalyzed Transformations and Cross-Coupling Reactions of α-Bromo Aryl Ketones

Beyond annulation reactions, α-bromo aryl ketones are versatile substrates for various metal-catalyzed transformations, particularly cross-coupling reactions that form new carbon-carbon bonds. These reactions have been revolutionized by the use of transition metal catalysts, most notably those based on palladium and nickel. acs.orgyoutube.comyoutube.com

Common cross-coupling reactions include the Suzuki, Stille, and Negishi reactions, which couple an organohalide with an organoboron, organotin, or organozinc reagent, respectively, in the presence of a palladium catalyst. youtube.com The Heck reaction, another palladium-catalyzed process, couples the organohalide with an alkene. youtube.com Nickel catalysts are also effective and have been used in the Kumada–Tamao–Corriu reaction, which couples organic halides with Grignard reagents. acs.org These methods provide powerful tools for the α-arylation of ketones, a key transformation in the synthesis of many pharmaceuticals and natural products. researchgate.net

| Reaction Name | Catalyst | Coupling Partners | Bond Formed |

|---|---|---|---|

| Suzuki Reaction | Palladium | Organohalide + Organoboron | C-C |

| Stille Reaction | Palladium | Organohalide + Organotin | C-C |

| Negishi Reaction | Palladium/Nickel | Organohalide + Organozinc | C-C |

| Heck Reaction | Palladium | Organohalide + Alkene | C-C |

| Kumada Coupling | Nickel/Palladium | Organohalide + Grignard Reagent | C-C |

| Buchwald-Hartwig Amination | Palladium | Organohalide + Amine | C-N |

The success and selectivity of metal-catalyzed transformations of α-bromo aryl ketones are critically dependent on the choice of the catalyst and, importantly, the supporting ligands. researchgate.netpitt.edu Ligands play a crucial role in stabilizing the metal center, modulating its reactivity, and influencing the stereochemical outcome of the reaction.

In palladium-catalyzed α-arylation of ketones, bulky, electron-rich phosphine (B1218219) ligands are often essential for high efficiency. mdpi.com These ligands facilitate the oxidative addition of the aryl halide to the palladium center, a key step in the catalytic cycle. mdpi.com The steric bulk of the ligand can also prevent undesirable side reactions like β-hydride elimination. researchgate.net

For the copper-catalyzed [4+2] annulation of 2-bromo-1-arylpropan-1-ones, a combination of a Cu(MeCN)₄PF₄ catalyst and a 1,10-phenanthroline ligand was found to be optimal. acs.orgnih.gov In other copper-catalyzed reactions, such as N-arylation, the reaction can sometimes proceed efficiently even without an additional ligand. organic-chemistry.org

The development of chiral ligands has been instrumental in achieving asymmetric catalysis, enabling the synthesis of enantiomerically enriched products. The choice of ligand can control the stereoselectivity by creating a chiral environment around the metal center, which differentiates between the two enantiotopic faces of the substrate. pitt.edu The interplay between the metal, the ligand, and the substrates dictates the course of the reaction, and the careful selection of these components is paramount for achieving the desired transformation with high yield and selectivity.

Formation of Carbon-Carbon Bonds

The α-carbon of this compound is electrophilic, making it a prime site for attack by carbon nucleophiles, leading to the formation of new carbon-carbon bonds. Several classic organic reactions are expected to be applicable, including the Reformatsky and Darzens reactions.

Reformatsky Reaction: This reaction typically involves the treatment of an α-halo ester with an aldehyde or ketone in the presence of zinc metal to form a β-hydroxy ester. byjus.com While the classical Reformatsky reaction utilizes α-halo esters, analogous reactions with α-halo ketones are also known. In the case of this compound, reaction with an organozinc reagent, generated in situ from an α-haloester like ethyl bromoacetate (B1195939) and zinc, is expected to yield a β-hydroxy ketone.

Expected Reaction:

this compound + Ethyl bromoacetate + Zn → 3-Hydroxy-2-(1-(2,4-dimethylphenyl)-1-oxopropan-2-yl)succinic acid derivative

The mechanism involves the formation of an organozinc intermediate from ethyl bromoacetate, which then adds to the carbonyl group of the ketone. wikipedia.org The diastereoselectivity of this reaction can be influenced by the steric bulk of the reactants and the reaction conditions.

Darzens Condensation: The Darzens condensation is a reaction of a ketone or aldehyde with an α-haloester in the presence of a base to form an α,β-epoxy ester (glycidic ester). By analogy, this compound is expected to react with an aldehyde, such as benzaldehyde, in the presence of a base like sodium ethoxide to yield an α,β-epoxy ketone.

Expected Reaction:

this compound + Benzaldehyde + Base → 3-(2,4-Dimethylphenyl)-4-methyl-3,4-epoxy-1-phenylbutan-2-one

The reaction proceeds via the formation of an enolate from the α-bromo ketone, which then acts as a nucleophile, attacking the aldehyde. Subsequent intramolecular nucleophilic substitution by the newly formed alkoxide displaces the bromide to form the epoxide ring.

Reactions with Organocuprates: Gilman reagents (lithium diorganocuprates) are soft nucleophiles that are well-known to react with α,β-unsaturated ketones in a conjugate addition fashion. youtube.com They can also participate in substitution reactions with alkyl halides. The reaction of this compound with a Gilman reagent, such as lithium dimethylcuprate (LiCu(CH₃)₂), is expected to result in the displacement of the bromide ion to form a new carbon-carbon bond.

Expected Reaction:

this compound + LiCu(CH₃)₂ → 1-(2,4-Dimethylphenyl)-2-methylpropan-1-one

This reaction offers a direct method for the alkylation at the α-position of the ketone.

Table 1: Predicted Carbon-Carbon Bond Forming Reactions of this compound

| Reaction Name | Reagents | Expected Product |

| Reformatsky Reaction | Ethyl bromoacetate, Zn | β-Hydroxy ketone derivative |

| Darzens Condensation | Benzaldehyde, Base | α,β-Epoxy ketone |

| Reaction with Organocuprate | Lithium dimethylcuprate | α-Methylated ketone |

Exploration of Reaction Pathways and Transition States for this compound Transformations

A key reaction pathway for α-halo ketones is the Favorskii rearrangement , which occurs in the presence of a base to yield a carboxylic acid derivative, often with ring contraction in cyclic systems. For an acyclic α-bromo ketone like the title compound, which possesses α'-hydrogens, the reaction with a base like sodium hydroxide (B78521) is expected to proceed through a cyclopropanone (B1606653) intermediate. nih.gov

The mechanism is thought to involve the formation of an enolate at the α'-position, followed by intramolecular nucleophilic attack on the carbon bearing the bromine, leading to a cyclopropanone. This strained intermediate is then attacked by a nucleophile (e.g., hydroxide), leading to the ring-opening and formation of the carboxylate. The regioselectivity of the ring opening is generally governed by the formation of the more stable carbanion.

Computational studies on the nucleophilic substitution reactions of similar α-bromo ketones, such as 2-bromo-1-phenylethanone derivatives with imidazole, have been performed to elucidate the reaction mechanisms. semanticscholar.org These studies typically employ Density Functional Theory (DFT) to calculate the geometries and energies of reactants, transition states, and products. Such calculations can help in determining whether a reaction proceeds via an Sₙ2 or other mechanisms and can predict the activation energies for different pathways.

For this compound, a computational analysis would likely investigate the transition state for direct Sₙ2 displacement of the bromide by a nucleophile versus the multi-step pathway of the Favorskii rearrangement. The relative energies of these transition states would determine the major product under a given set of conditions. The presence of the methyl group at the α-position and the dimethyl substitution on the phenyl ring would be expected to influence the stability of the transition states through steric and electronic effects.

Nucleophilic Reactivity Studies of α-Bromo Ketones, Including this compound

The bromine atom in this compound is a good leaving group, making the α-carbon susceptible to attack by a wide range of nucleophiles. The reactivity of this compound is expected to be analogous to other secondary α-bromo ketones.

Sₙ2 Reactions: The primary mechanism for nucleophilic substitution at the α-carbon of a ketone is typically the Sₙ2 mechanism. This involves a backside attack by the nucleophile, leading to an inversion of configuration at the stereocenter. A variety of nucleophiles can be employed.

With Amines: Reaction with primary or secondary amines would lead to the formation of α-amino ketones.

With Thiolates: Thiolates are excellent nucleophiles and would readily displace the bromide to form α-thio ketones.

With Azide (B81097): Sodium azide would provide an α-azido ketone, which can be a precursor to α-amino ketones upon reduction.

With Cyanide: Cyanide ions would lead to the formation of α-cyano ketones.

The rate of these Sₙ2 reactions is influenced by the steric hindrance around the electrophilic carbon. The presence of the methyl group at the α-position in this compound will likely slow the reaction rate compared to a primary α-bromo ketone.

Hantzsch Thiazole (B1198619) Synthesis: A classic reaction of α-halo ketones is the Hantzsch thiazole synthesis, where they react with a thiourea (B124793) or thioamide to form a thiazole ring. This compound is an ideal substrate for this reaction.

Expected Reaction with Thiourea:

this compound + Thiourea → 2-Amino-4-(2,4-dimethylphenyl)-5-methylthiazole

The mechanism involves initial nucleophilic attack by the sulfur of the thiourea on the α-carbon, followed by cyclization and dehydration to form the aromatic thiazole ring.

Table 2: Predicted Nucleophilic Substitution Reactions of this compound

| Nucleophile | Reagent Example | Expected Product Class |

| Amine | Diethylamine | α-Amino ketone |

| Thiolate | Sodium thiophenoxide | α-Thio ketone |

| Azide | Sodium azide | α-Azido ketone |

| Cyanide | Sodium cyanide | α-Cyano ketone |

| Thiourea | Thiourea | 2-Aminothiazole derivative |

Advanced Spectroscopic and Chromatographic Characterization of 2 Bromo 1 2,4 Dimethylphenyl Propan 1 One

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of 2-Bromo-1-(2,4-dimethylphenyl)propan-1-one and its Reaction Products

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the determination of the molecular structure of organic compounds in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

Proton (¹H) NMR spectroscopy is a powerful tool for identifying the types and number of hydrogen atoms in a molecule. In the case of this compound, the ¹H NMR spectrum is expected to exhibit distinct signals corresponding to the aromatic protons, the methine proton adjacent to the bromine atom, and the methyl protons.

The aromatic region would likely show complex splitting patterns due to the coupling between the protons on the 2,4-dimethylphenyl ring. The proton at the 5-position is expected to be a doublet, while the protons at the 3- and 6-positions would also show characteristic splitting. The two methyl groups on the aromatic ring would appear as singlets in the upfield region of the spectrum. The methine proton (CH-Br) would likely appear as a quartet, being split by the adjacent methyl protons. The methyl protons of the propanone moiety would, in turn, be a doublet, coupled to the methine proton.

For comparison, the ¹H NMR spectrum of the related compound, 2-bromo-4-methylphenol, shows a singlet for the phenolic proton, and distinct doublets and a singlet for the aromatic protons, along with a singlet for the methyl group. beilstein-journals.org Another related structure, 2-bromo-1-phenylethanone, displays a singlet for the methylene (B1212753) protons adjacent to the bromine. rsc.org

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Aromatic-H | 7.0 - 7.5 | m |

| -CH(Br)- | 5.0 - 5.5 | q |

| Ar-CH₃ | 2.2 - 2.5 | s |

| -CH(Br)CH₃ | 1.8 - 2.1 | d |

Note: These are predicted values based on the analysis of similar compounds. Actual experimental values may vary.

Carbon-13 (¹³C) NMR spectroscopy provides information on the carbon framework of a molecule. Each unique carbon atom in this compound will give a distinct signal in the ¹³C NMR spectrum.

The carbonyl carbon (C=O) is expected to have the most downfield chemical shift, typically in the range of 190-200 ppm. The carbon atom attached to the bromine (C-Br) will also be significantly downfield due to the electronegativity of the bromine atom. The aromatic carbons will appear in the typical aromatic region (120-140 ppm), with the carbons bearing the methyl groups showing distinct shifts. The methyl carbons will be found in the most upfield region of the spectrum.

Analysis of similar structures, such as 2-bromo-2-methylpropane, shows two distinct signals for the four carbon atoms, highlighting the symmetry in that molecule. docbrown.infochemicalbook.com For 1-bromo-2-chloroethane, the two carbon atoms show separate signals due to the different halogen substituents. docbrown.info In 2-bromo-1-(4-chlorophenyl)ethanone, the carbonyl carbon appears at 190.2 ppm. rsc.org

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C=O | 190 - 200 |

| C-Br | 45 - 55 |

| Aromatic C | 125 - 145 |

| Ar-CH₃ | 20 - 25 |

| -CH(Br)CH₃ | 15 - 20 |

Note: These are predicted values based on the analysis of similar compounds. Actual experimental values may vary.

To unambiguously assign the proton and carbon signals and to elucidate the complete connectivity of the molecule, two-dimensional (2D) NMR techniques are employed. Techniques such as COSY (Correlation Spectroscopy) would reveal the coupling between adjacent protons, for instance, confirming the coupling between the methine proton and the adjacent methyl protons. HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) experiments are crucial for correlating proton signals with their directly attached carbon atoms and with carbons that are two or three bonds away, respectively. This would definitively establish the structure of this compound.

Mass Spectrometry Techniques in the Analysis of this compound Derivatives

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass of a molecule, allowing for the determination of its elemental composition. For this compound (C₁₁H₁₃BrO), the expected exact mass can be calculated and compared with the experimental value. The presence of bromine is readily identified by its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio), which would result in two molecular ion peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity. For instance, HRMS analysis of a related compound, 2,2-dibromo-1-phenylethanone, showed the [M+Na]⁺ adduct, confirming its molecular formula. rsc.org

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is particularly useful for the analysis of volatile and semi-volatile compounds. In the context of this compound, GC-MS would first separate the compound from a mixture, and then the mass spectrometer would provide a mass spectrum of the pure compound. nist.gov

The electron ionization (EI) mass spectrum would exhibit a molecular ion peak, as well as several fragment ions. Key fragmentation pathways for α-bromoketones often involve the loss of the bromine atom (M-Br)⁺ and cleavage of the bond between the carbonyl group and the α-carbon (α-cleavage), leading to the formation of acylium ions. For example, the analysis of α-bromovalerophenone, a similar bromoketone, by GC-MS is a standard method for its identification. semanticscholar.org The mass spectrum of the related compound 1-bromo-2-propanol (B8343) shows characteristic fragment ions that help in its identification. nist.gov

Table 3: Predicted Key Mass Fragments for this compound in GC-MS

| Fragment Ion | m/z (for ⁷⁹Br) | m/z (for ⁸¹Br) | Description |

| [C₁₁H₁₃BrO]⁺ | 240 | 242 | Molecular Ion |

| [C₁₁H₁₃O]⁺ | 161 | - | Loss of Br |

| [C₉H₁₀O]⁺ | 134 | - | Loss of C₂H₃Br |

| [C₉H₁₁]⁺ | 119 | - | 2,4-dimethylphenyl acylium ion |

| [C₈H₉]⁺ | 105 | - | Loss of CO from acylium ion |

Note: These are predicted fragmentation patterns. The relative intensities of the peaks would depend on the specific conditions of the mass spectrometer.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid chromatography-mass spectrometry (LC-MS) is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. In the analysis of this compound, LC is first used to separate the compound from any impurities or byproducts from the synthesis reaction. The purified analyte is then introduced into the mass spectrometer.

Upon ionization, the molecule is expected to produce a molecular ion peak ([M]+•). A key characteristic of bromine-containing compounds is the presence of two major isotopes, 79Br and 81Br, in nearly a 1:1 natural abundance. This results in a distinctive isotopic pattern for the molecular ion, with two peaks of almost equal intensity separated by 2 mass-to-charge units (m/z), appearing as [M]+• and [M+2]+•. For this compound (molecular formula C11H13BrO), the molecular weight is approximately 241.12 g/mol . sigmaaldrich.com

Fragmentation of the molecular ion provides further structural information. Alpha-cleavage, the breaking of the bond adjacent to the carbonyl group, is a common fragmentation pathway for ketones. youtube.com This can result in the loss of a bromine radical or cleavage of the carbon-carbon bonds of the propyl chain, leading to characteristic fragment ions.

Table 1: Predicted LC-MS Fragmentation Data for this compound

| Fragment Ion | Predicted m/z | Description |

| [C11H13BrO]+• | 241/243 | Molecular ion peak showing the characteristic 1:1 bromine isotope pattern. |

| [C11H13O]+ | 161 | Loss of a bromine radical (•Br) from the molecular ion. |

| [C9H9O]+ | 133 | Cleavage of the ethyl group (•C2H5) from the [C11H13O]+ fragment. |

| [C8H9]+ | 105 | Represents the 2,4-dimethylphenyl cation, resulting from cleavage of the bond between the carbonyl carbon and the aromatic ring. |

| [C2H4Br]+ | 107/109 | Fragment corresponding to the brominated ethyl portion after cleavage. |

This table is based on theoretical fragmentation patterns for α-bromoketones and the specific structure of the title compound.

Infrared and Ultraviolet-Visible Spectroscopy in Probing Electronic and Vibrational Properties of this compound

Fourier Transform Infrared (FT-IR) Spectroscopy

Fourier Transform Infrared (FT-IR) spectroscopy is an essential technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The FT-IR spectrum of this compound is expected to display several characteristic absorption bands that confirm its structure.

While specific spectral data for the title compound is not widely published, the expected positions of these bands can be reliably predicted based on data from analogous structures like propiophenone (B1677668) and other brominated ketones. nist.govchemicalbook.com The most prominent peak will be the strong absorption from the carbonyl (C=O) group stretch. The presence of the aromatic ring and the carbon-bromine bond will also give rise to distinct signals.

Table 2: Predicted FT-IR Characteristic Absorption Bands for this compound

| Functional Group | Vibration Type | Predicted Wavenumber (cm⁻¹) | Intensity |

| C=O (Aryl Ketone) | Stretch | 1680 - 1700 | Strong |

| C-H (Aromatic) | Stretch | 3000 - 3100 | Medium-Weak |

| C-H (Aliphatic) | Stretch | 2850 - 3000 | Medium |

| C=C (Aromatic) | Stretch | 1450 - 1600 | Medium-Weak (multiple bands) |

| C-Br | Stretch | 500 - 680 | Medium-Strong |

This table is generated based on established infrared correlation charts and spectral data for analogous compounds.

UV-Vis Absorption Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule. For aromatic ketones like this compound, the spectrum is typically characterized by two main absorption bands. These correspond to the π → π* transitions of the conjugated system involving the benzene (B151609) ring and the carbonyl group, and the n → π* transition of the non-bonding electrons on the carbonyl oxygen. aip.org

The substitution on the benzene ring (two methyl groups) and the presence of the bromo-propanoyl group influence the exact wavelength of maximum absorbance (λmax) and the molar absorptivity. Studies on substituted acetophenones show that ortho-substituents can cause a shift to shorter wavelengths (hypsochromic shift) due to steric hindrance, which may twist the carbonyl group out of the plane of the aromatic ring, reducing conjugation. mun.cacdnsciencepub.com

Table 3: Predicted UV-Vis Absorption Data for this compound in a Nonpolar Solvent

| Electronic Transition | Typical Wavelength Range (nm) | Description |

| π → π | 240 - 280 | Intense absorption band related to the conjugated aromatic and carbonyl system. |

| n → π | 300 - 330 | Weaker absorption band resulting from the excitation of a non-bonding electron on the carbonyl oxygen. |

This table presents estimated values based on published data for substituted acetophenones and propiophenones. aip.orgnist.gov

X-ray Crystallography for Solid-State Structural Determination of this compound and Analogues

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique can provide exact bond lengths, bond angles, and intermolecular interactions, confirming the compound's constitution and conformation in the solid state.

While a specific crystal structure for this compound is not available in the public domain, analysis of closely related compounds, such as 2-bromo-1-phenylethanone, provides insight into the type of structural data that would be obtained. For such analogues, X-ray diffraction analysis reveals detailed information about the crystal lattice and the geometry of the molecule itself.

Table 4: Illustrative Crystallographic Data from an Analogue, 2-Bromo-1-phenylethanone

| Parameter | Value | Significance |

| Crystal System | Orthorhombic | Describes the basic shape of the unit cell. |

| Space Group | Pcab | Defines the symmetry elements within the unit cell. |

| Unit Cell Dimensions | a = 4.1459 Å, b = 9.6731 Å, c = 18.8178 Å | The lengths of the unit cell edges. |

| Bond Length (C=O) | ~1.21 Å | Confirms the double bond character of the carbonyl group. |

| Bond Length (C-Br) | ~1.92 Å | Provides the precise length of the carbon-bromine bond. |

| Dihedral Angle | Variable | Describes the twist between the plane of the phenyl ring and the carbonyl group. |

Data presented is for the analogue 2-bromo-1-phenylethanone and serves to illustrate the outputs of an X-ray crystallographic study.

Chromatographic Methodologies for Purity Assessment and Isolation of this compound in Research Settings

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a rapid, inexpensive, and versatile technique used extensively in synthetic organic chemistry to monitor the progress of reactions, assess the purity of a compound, and determine appropriate solvent systems for larger-scale purification by column chromatography. chemistryhall.com

For this compound, the stationary phase is typically silica (B1680970) gel, a polar adsorbent, coated on a plate of glass, aluminum, or plastic. springernature.com A small spot of a dilute solution of the compound is applied near the bottom of the plate. The plate is then placed in a sealed chamber containing a shallow pool of a mobile phase (eluent), which is a solvent or mixture of solvents. The mobile phase ascends the plate via capillary action, and the components of the mixture are separated based on their differential partitioning between the polar stationary phase and the less polar mobile phase.

The polarity of the mobile phase is critical for achieving good separation. A common eluent system for compounds of intermediate polarity like the title compound would be a mixture of a nonpolar solvent (e.g., hexane (B92381) or petroleum ether) and a more polar solvent (e.g., ethyl acetate (B1210297) or dichloromethane). The ratio is adjusted to achieve a retention factor (Rf) value, which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front, ideally between 0.2 and 0.8 for good resolution. chemistryhall.com

Because the compound contains a UV-active phenyl ring, the spots can be visualized under a UV lamp (typically at 254 nm), where they will appear as dark spots on a fluorescent background. chromatographyonline.com Alternatively, the plate can be stained with a chemical reagent, such as potassium permanganate (B83412) or phosphomolybdic acid, which reacts with the compound to produce a colored spot.

Table 5: Typical Parameters for TLC Analysis of this compound

| Parameter | Description |

| Stationary Phase | Silica gel 60 F254 plates |

| Mobile Phase | Hexane/Ethyl Acetate mixtures (e.g., ratios from 9:1 to 4:1) |

| Sample Application | Dilute solution in a volatile solvent (e.g., dichloromethane) applied with a capillary tube |

| Development | In a closed chamber saturated with mobile phase vapor |

| Visualization | 1. UV light (254 nm) 2. Staining (e.g., potassium permanganate, phosphomolybdic acid) |

Column Chromatography

Column chromatography is a fundamental purification technique used to separate individual chemical compounds from a mixture. The process relies on the differential adsorption of compounds to a stationary phase, allowing them to be eluted sequentially by a mobile phase.

For a moderately polar compound such as this compound, a normal-phase column chromatography setup is typically employed. This involves a polar stationary phase, most commonly silica gel (SiO₂), and a non-polar mobile phase. The choice of eluent is critical for achieving effective separation. A gradient of solvents, typically starting with a non-polar solvent like hexane and gradually increasing the polarity by adding a more polar solvent such as ethyl acetate or dichloromethane, is often used.

Detailed Research Findings:

While specific published studies detailing the column chromatography of this compound are scarce, the general methodology for separating similar α-bromo ketones involves careful selection of the solvent system. The separation is monitored by Thin-Layer Chromatography (TLC) to determine the optimal eluent composition that provides a good separation factor (R_f) between the desired product and any impurities. For compounds of this nature, a typical starting solvent system might be a mixture of hexane and ethyl acetate in a 9:1 or 8:2 ratio.

Table 1: Hypothetical Column Chromatography Parameters for the Purification of this compound

| Parameter | Value/Description |

| Stationary Phase | Silica Gel (230-400 mesh) |

| Mobile Phase | Hexane/Ethyl Acetate Gradient |

| Initial Eluent | 95:5 Hexane:Ethyl Acetate |

| Final Eluent | 80:20 Hexane:Ethyl Acetate |

| Monitoring | TLC with UV visualization (254 nm) |

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used for the separation, identification, and quantification of components in a mixture. It offers higher resolution and sensitivity compared to standard column chromatography.

For the analysis of this compound, a reverse-phase HPLC method would be the most common approach. In this setup, the stationary phase is non-polar (e.g., C18-bonded silica), and the mobile phase is a polar solvent mixture.

Detailed Research Findings:

Table 2: Proposed HPLC Method Parameters for the Analysis of this compound

| Parameter | Value/Description |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | Acetonitrile (B52724):Water (70:30 v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

This proposed method would be expected to provide good separation of the target compound from potential impurities, such as starting materials or side products from its synthesis. Method validation would be necessary to confirm its suitability, including assessments of linearity, precision, and accuracy.

Computational Chemistry and Theoretical Studies on 2 Bromo 1 2,4 Dimethylphenyl Propan 1 One

Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure of 2-Bromo-1-(2,4-dimethylphenyl)propan-1-one

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely employed to predict molecular properties, including geometry, vibrational frequencies, and electronic characteristics.

Geometry Optimization Studies

Geometry optimization is a fundamental computational procedure that seeks to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For this compound, this process involves systematically adjusting the bond lengths, bond angles, and dihedral angles until the forces on each atom are minimized.

These calculations are typically performed using a specific functional, such as B3LYP, in conjunction with a basis set, for example, 6-311++G(d,p). The choice of functional and basis set is crucial for obtaining accurate results that can be reliably compared with experimental data. The optimization process provides the equilibrium geometry of the molecule in the gas phase, which serves as the basis for subsequent calculations of its properties.

Comparison of Experimental and Theoretical Structural Parameters

A critical step in validating computational results is the comparison of calculated structural parameters with those determined experimentally, most commonly through X-ray crystallography. This comparison allows for an assessment of the accuracy of the chosen theoretical level (functional and basis set).

For a comprehensive comparison, a data table is typically constructed to list key bond lengths and bond angles. Discrepancies between the theoretical (gas phase) and experimental (solid state) values can often be attributed to intermolecular interactions, such as hydrogen bonding or crystal packing effects, present in the solid state but absent in the computational model.

Interactive Table: Comparison of Selected Theoretical and Experimental Geometrical Parameters

| Parameter | Bond/Angle | Theoretical Value (Å or °) | Experimental Value (Å or °) |

| Bond Length | C=O | Data not available | Data not available |

| Bond Length | C-Br | Data not available | Data not available |

| Bond Length | C-C (Aromatic) | Data not available | Data not available |

| Bond Angle | C-C(O)-C | Data not available | Data not available |

| Bond Angle | C-CH(Br)-C | Data not available | Data not available |

| Dihedral Angle | C-C-C=O | Data not available | Data not available |

| (Note: Specific experimental and theoretical data for this compound are not available in the public domain to populate this table.) |

Frontier Molecular Orbital (FMO) Analysis and Chemical Reactivity Descriptors for this compound

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing and predicting chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species.

HOMO-LUMO Energy Calculations

The HOMO represents the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. A large energy gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive.

The energies of these orbitals are calculated using DFT, and their values are used to determine various chemical reactivity descriptors.

Electrophilicity and Nucleophilicity Indices

Based on the HOMO and LUMO energy values, several global reactivity descriptors can be calculated to quantify the electrophilic and nucleophilic nature of a molecule. These indices, such as electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω), provide insight into the molecule's tendency to accept or donate electrons in a reaction. These parameters are vital for understanding the molecule's behavior in chemical reactions.

Interactive Table: Calculated FMO Energies and Chemical Reactivity Descriptors

| Parameter | Symbol | Formula | Calculated Value |

| Highest Occupied Molecular Orbital Energy | EHOMO | - | Data not available |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | - | Data not available |

| Energy Gap | ΔE | ELUMO - EHOMO | Data not available |

| Electronegativity | χ | -(ELUMO+EHOMO)/2 | Data not available |

| Chemical Hardness | η | (ELUMO-EHOMO)/2 | Data not available |

| Global Electrophilicity Index | ω | χ2/(2η) | Data not available |

| (Note: Specific computational data for this compound are not available in the public domain to populate this table.) |

Molecular Electrostatic Potential (MEP) Mapping for Understanding Charge Distribution in this compound

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and for predicting its reactive sites. The MEP is plotted onto the molecule's electron density surface, using a color scale to indicate different potential values.

Typically, red regions correspond to areas of negative electrostatic potential, which are rich in electrons and susceptible to electrophilic attack. Conversely, blue regions indicate positive electrostatic potential, which are electron-deficient and prone to nucleophilic attack. Green areas represent neutral or nonpolar regions. For this compound, the MEP map would likely show a negative potential (red) around the carbonyl oxygen atom due to its high electronegativity, identifying it as a site for electrophilic interaction. Positive potentials (blue) might be expected around the hydrogen atoms. This visual representation is crucial for understanding intermolecular interactions and predicting the molecule's reactivity patterns.

Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions and Bonding in this compound Systems

The primary interactions involve the delocalization of electron density from occupied (donor) Lewis-type NBOs to unoccupied (acceptor) non-Lewis-type NBOs. A significant interaction in this molecule is the hyperconjugation involving the lone pairs of the bromine atom. The lone pair orbitals of bromine (LP(Br)) can donate electron density to the antibonding orbital of the adjacent carbon-carbon bond (σ(C-C)) and the carbon-oxygen double bond (π(C=O)). This delocalization stabilizes the molecule by distributing electron density over a larger area.

Furthermore, the dimethylphenyl ring exhibits significant π-conjugation. The π orbitals of the aromatic ring interact with the π* antibonding orbitals of the carbonyl group, leading to delocalization of the π-electron system. The methyl groups on the phenyl ring also contribute to hyperconjugation by donating electron density from their C-H σ bonds to the π* orbitals of the aromatic ring.

The strength of these interactions can be quantified by the second-order perturbation energy, E(2), which is calculated within the NBO framework. A higher E(2) value indicates a stronger interaction. The table below presents hypothetical but representative E(2) values for the most significant intramolecular interactions in this compound, as would be determined by NBO analysis.

| Donor NBO | Acceptor NBO | E(2) (kcal/mol) | Interaction Type |

|---|---|---|---|

| LP (Br) | σ(C-C) | 2.5 | Hyperconjugation |

| LP (Br) | π(C=O) | 1.8 | Hyperconjugation |

| π(C=C)ring | π(C=O) | 15.2 | π-conjugation |

| σ(C-H)methyl | π(C=C)ring | 3.1 | Hyperconjugation |

Thermodynamic and Kinetic Modeling of Reactions Involving this compound

Computational modeling provides valuable insights into the thermodynamics and kinetics of chemical reactions. For this compound, a common reaction pathway to model is its nucleophilic substitution, where a nucleophile replaces the bromine atom. Understanding the energy profile of such a reaction is crucial for predicting its feasibility and rate.

Density functional theory (DFT) is a common computational method used for these calculations. By mapping the potential energy surface of the reaction, the structures of the reactants, transition state, and products can be optimized, and their energies can be calculated.

Consider the SN2 reaction of this compound with a generic nucleophile (Nu-). The table below presents plausible thermodynamic and kinetic data for such a reaction, as would be predicted by computational modeling.

| Parameter | Value | Unit |

|---|---|---|

| Enthalpy of Reaction (ΔH) | -15.8 | kcal/mol |

| Gibbs Free Energy of Reaction (ΔG) | -12.5 | kcal/mol |

| Activation Energy (Ea) | 22.3 | kcal/mol |

This data suggests that the reaction is thermodynamically favorable (exergonic) but has a moderate activation energy, indicating that it would proceed at a reasonable rate, potentially requiring heating to achieve a practical reaction time.

Spectroscopic Property Prediction and Validation through Computational Approaches for this compound

Computational chemistry is an indispensable tool for predicting and interpreting the spectroscopic properties of molecules. For this compound, theoretical calculations can provide predicted infrared (IR), nuclear magnetic resonance (NMR), and ultraviolet-visible (UV-Vis) spectra, which can be used to validate experimental data and aid in structural elucidation.

Infrared (IR) Spectroscopy: Computational methods can predict the vibrational frequencies of a molecule. The calculated IR spectrum will show characteristic peaks corresponding to the stretching and bending of different functional groups. For this compound, key predicted vibrational frequencies would include the C=O stretch of the ketone, C-H stretches of the aromatic ring and alkyl groups, and the C-Br stretch.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations can predict the chemical shifts (δ) of ¹H and ¹³C nuclei. These predictions are based on the magnetic shielding of each nucleus, which is influenced by its local electronic environment. The predicted NMR spectra can help in assigning the signals in an experimental spectrum to specific atoms in the molecule.

Ultraviolet-Visible (UV-Vis) Spectroscopy: Time-dependent density functional theory (TD-DFT) is commonly used to predict the electronic transitions of a molecule, which correspond to the absorption of UV-Vis light. The predicted maximum absorption wavelength (λmax) can provide information about the conjugated systems within the molecule.

The following tables present hypothetical but realistic predicted spectroscopic data for this compound.

Predicted IR Spectral Data

| Functional Group | Predicted Frequency (cm⁻¹) |

|---|---|

| C=O Stretch | 1685 |

| Aromatic C-H Stretch | 3050-3100 |

| Alkyl C-H Stretch | 2850-2960 |

| C-Br Stretch | 650 |

Predicted ¹H NMR Chemical Shifts

| Proton Environment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Aromatic Protons | 7.1-7.5 |

| CH(Br) Proton | 5.3 |

| Methyl Protons (ring) | 2.3-2.4 |

| CH₃ of Propanoyl | 1.2 |

Predicted UV-Vis Absorption

| Transition | Predicted λmax (nm) |

|---|---|

| π → π | 254 |

| n → π | 310 |

Synthetic Utility and Advanced Applications of 2 Bromo 1 2,4 Dimethylphenyl Propan 1 One in Organic Synthesis

2-Bromo-1-(2,4-dimethylphenyl)propan-1-one as a Versatile Building Block for Diverse Organic Scaffolds

The potential for This compound to serve as a versatile building block is inherent in its structure. The presence of a reactive bromine atom alpha to a carbonyl group allows for the introduction of various functionalities through nucleophilic displacement reactions. This could theoretically lead to the synthesis of a wide range of organic scaffolds. However, specific, documented examples of its use in creating diverse molecular frameworks are not prevalent in the reviewed literature.

Application in Heterocycle Synthesis and Annulation Chemistry

The synthesis of heterocyclic and polycyclic systems is a cornerstone of medicinal and materials chemistry. While α-bromo ketones are frequently employed in the construction of such rings, the specific involvement of This compound in these reactions is not well-documented.

Synthesis of Naphthalenone Derivatives

There is no specific information available in the searched literature detailing the use of This compound in the synthesis of naphthalenone derivatives.

Formation of other Polycyclic and Heterocyclic Systems

Similarly, the application of This compound in the formation of other polycyclic and heterocyclic systems has not been specifically described in the available scientific reports. General methods for synthesizing heterocycles like imidazoles and thiazoles often utilize α-bromo ketones, but concrete examples with this particular substrate are lacking.

Role in Carbocyclization Reactions and Ring Formation Strategies

Carbocyclization reactions are crucial for the synthesis of cyclic organic compounds. The role of This compound in such ring-forming strategies, including reactions like the Favorskii rearrangement which can lead to ring contraction, has not been a subject of detailed investigation in the accessible literature.

Precursor to Chiral Derivatives and Enantioselective Transformations of α-Bromo Ketones

The development of enantioselective transformations is a significant goal in modern organic synthesis. While the catalytic asymmetric reduction of α-bromo ketones can provide access to chiral building blocks, there are no specific studies found that focus on the enantioselective transformations of This compound or its use as a precursor to chiral derivatives.

Use as a Reagent or Catalyst Component in Advanced Organic Reactions

The function of a molecule as a reagent or a component of a catalyst system in advanced organic reactions is a testament to its utility. There is no evidence in the surveyed literature to suggest that This compound has been employed in this capacity.

Future Research Trajectories and Emerging Paradigms for 2 Bromo 1 2,4 Dimethylphenyl Propan 1 One

Development of Green Chemistry Approaches for 2-Bromo-1-(2,4-dimethylphenyl)propan-1-one Synthesis

The synthesis of α-bromoketones, including this compound, has traditionally relied on methods that can generate hazardous byproducts. google.com Modern research is increasingly focused on developing greener, more sustainable synthetic protocols. mdpi.com A key area of development is the use of safer and more environmentally benign brominating agents to replace hazardous molecular bromine. researchgate.net For instance, the use of a bromide/bromate couple or N-bromosuccinimide (NBS) in conjunction with a catalyst are promising alternatives. researchgate.net Another green approach involves the use of water as a solvent, which minimizes the use of volatile organic compounds. google.commdpi.com

Photoredox catalysis has also emerged as a powerful and sustainable method for promoting synthetic transformations under mild conditions. dissertationtopic.net The application of visible light photoredox catalysis for the synthesis of α-bromo ketones from electron-rich epoxides represents a novel and simple procedure. dissertationtopic.net Furthermore, one-pot syntheses, where multiple reaction steps are carried out in the same vessel, can improve efficiency and reduce waste. researchgate.net The development of such a process for this compound, potentially starting from the corresponding secondary alcohol, would be a significant step towards a more sustainable synthesis. researchgate.net

| Green Chemistry Approach | Potential Advantage for Synthesis of this compound |

| Use of non-hazardous brominating agents | Reduces risks associated with handling molecular bromine. |

| Water as a solvent | Minimizes the use of volatile organic compounds. google.commdpi.com |

| Photoredox catalysis | Enables reactions under mild conditions with high regioselectivity. dissertationtopic.net |

| One-pot synthesis | Increases efficiency and reduces waste generation. researchgate.net |

Exploration of Novel Catalytic Systems for this compound Transformations

The reactivity of the α-bromo ketone functionality in this compound makes it a valuable precursor for a variety of chemical transformations. Future research will likely focus on the development of novel catalytic systems to expand the scope of these reactions. Nickel-catalyzed cross-coupling reactions, for example, have shown promise for the asymmetric synthesis of α-arylketones from racemic α-bromoketones. nih.gov Applying such a stereoconvergent process to this compound could provide access to chiral molecules with potentially interesting biological activities. nih.gov

Palladium-catalyzed tandem processes are another area of growing interest. mdpi.com These reactions allow for the construction of complex molecular architectures in a single operation, often with high atom economy. mdpi.com The development of palladium-based catalytic systems capable of engaging this compound in tandem sequences would open up new possibilities for the synthesis of novel heterocyclic compounds and other complex organic molecules. The versatility of α-bromo ketones as building blocks for N-, S-, and O-heterocycles highlights the importance of discovering new catalytic transformations. mdpi.com

| Catalytic System | Potential Transformation of this compound |

| Nickel-catalyzed cross-coupling | Asymmetric synthesis of α-aryl derivatives. nih.gov |

| Palladium-catalyzed tandem reactions | One-pot synthesis of complex heterocyclic structures. mdpi.com |

| Acid-catalyzed enolization | Formation of nucleophilic enol intermediates for further reactions. masterorganicchemistry.comlibretexts.org |

| Enzyme-catalyzed reactions | Enantioselective transformations for the synthesis of chiral compounds. |

Integration of Machine Learning and Artificial Intelligence in the Study of this compound Reactivity

The application of machine learning (ML) and artificial intelligence (AI) is set to revolutionize organic chemistry by enabling the prediction of reaction outcomes and the design of novel synthetic routes. mdpi.comresearchgate.net For a compound like this compound, ML models could be trained on large datasets of reactions involving α-bromo ketones to predict its reactivity under various conditions. nips.cc This could accelerate the discovery of new reactions and optimize existing ones by identifying the most promising catalysts, solvents, and reaction parameters. researchgate.net

| AI/ML Application | Potential Impact on Research of this compound |

| Reaction outcome prediction | Accelerates the discovery of new transformations and optimizes reaction conditions. researchgate.netnips.cc |

| Retrosynthesis planning | Suggests novel and efficient synthetic routes to target derivatives. chemcopilot.com |

| Selectivity prediction | Guides the synthesis towards specific isomers by predicting regioselectivity and stereoselectivity. researchgate.netmaterialssquare.com |

| Catalyst screening | Identifies promising catalysts for specific transformations, reducing experimental effort. mdpi.com |

Investigation of Advanced Materials Applications Derived from this compound

While this compound is primarily known as a synthetic intermediate, its derivatives hold potential for applications in materials science. For instance, the ketone functionality can be transformed into a vinyl group, creating a monomer that could be used in polymerization reactions. nih.gov The synthesis of polymers from vinyl ketone monomers has been explored, and these materials can exhibit interesting properties. nih.gov By incorporating the 2,4-dimethylphenyl group into a polymer backbone, it may be possible to create materials with unique thermal, optical, or mechanical properties.

Another avenue for materials applications lies in the use of this compound derivatives in the synthesis of functional materials on solid supports. nih.gov For example, α-acylamino ketones, which can be prepared from α-bromo ketones, have been synthesized on polymer resins and used for the solid-phase synthesis of imidazoles. nih.gov This approach could be extended to create libraries of functionalized polymers or to develop new materials with catalytic or recognition properties. The versatility of the α-bromo ketone as a precursor allows for the introduction of a wide range of functional groups, which in turn can be used to tune the properties of the resulting materials.

| Potential Material Application | Synthetic Strategy from this compound |

| Novel polymers | Conversion to a vinyl ketone monomer followed by polymerization. nih.gov |

| Functionalized resins | Attachment to a polymer support and subsequent chemical modification. nih.gov |

| Heterocyclic materials | Use as a precursor for the synthesis of polymer-supported heterocycles. nih.gov |

| Organic-inorganic hybrids | Covalent attachment to inorganic nanoparticles or surfaces. |

Theoretical Design and Synthesis of Advanced Analogues of this compound for Specific Chemical Functions

The structural framework of this compound offers numerous possibilities for the design and synthesis of advanced analogues with specific chemical functions. Theoretical calculations, such as Density Functional Theory (DFT), can be employed to predict the properties and reactivity of hypothetical analogues, guiding synthetic efforts towards molecules with desired characteristics. For example, the introduction of different substituents on the aromatic ring could modulate the electronic properties of the molecule, influencing its reactivity in catalytic cycles or its potential as a building block for functional materials.

The synthesis of these advanced analogues would leverage the rich chemistry of α-bromo ketones. For instance, the bromine atom can be displaced by a variety of nucleophiles to introduce new functional groups. guidechem.com Furthermore, the ketone carbonyl group can be transformed into other functionalities, such as alcohols or alkenes, providing access to a wider range of molecular architectures. The one-pot synthesis of ketones with α-halogen atoms and quaternary centers has been demonstrated, showcasing the potential for creating highly substituted and complex analogues. nih.gov By combining theoretical design with advanced synthetic methodologies, it will be possible to create a new generation of molecules derived from this compound with tailored functions for applications in catalysis, materials science, and medicinal chemistry.

| Analogue Design Strategy | Potential Chemical Function |

| Substitution on the aromatic ring | Modulation of electronic properties for catalysis or materials science. |

| Replacement of the bromine atom | Introduction of new functional groups for specific applications. guidechem.com |

| Modification of the ketone group | Access to a wider range of molecular scaffolds. |

| Introduction of chiral centers | Development of enantioselective catalysts or chiral building blocks. nih.gov |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.